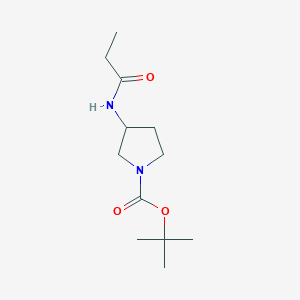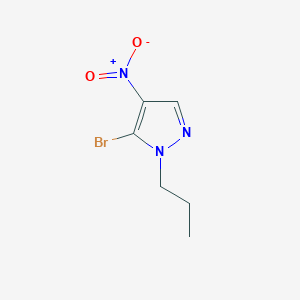![molecular formula C11H15NO2S B1378821 N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1461713-46-1](/img/structure/B1378821.png)
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide
説明
“N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1461713-46-1 . It has a molecular weight of 225.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 286.1±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.5±3.0 kJ/mol . The flash point is 126.8±27.9 °C . The index of refraction is 1.570 . The molar refractivity is 59.0±0.4 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .科学的研究の応用
Environmental Impact and Metabolism of Related Compounds :
- Chloroacetamide herbicides, which are structurally related to N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide, are studied for their metabolism in liver microsomes and potential carcinogenicity. These studies focus on the metabolic pathways and enzymatic activities involved in the breakdown of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Pharmacological Applications :
- Research on compounds with structural similarities to this compound, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been conducted to explore their potential as anticonvulsants. These studies investigate the molecular features responsible for anticonvulsant activities, providing insights into the pharmacological applications of related compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Synthesis and Structural Analysis :
- Investigations into the synthesis, polarity, and structure of related acetamides, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, have been conducted. These studies are crucial in understanding the conformational properties and potential applications of these compounds in chemical synthesis (Ishmaeva et al., 2015).
作用機序
“N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide” is an acetamide derivative. Acetamides are a class of organic compounds that have a functional group consisting of an acyl group (RCO-) linked to nitrogen. They are derived from carboxylic acids (RCOOH) where an -OH group has been replaced by an -NH2 group .
Mode of action
Acetamides can interact with their targets through various mechanisms, often involving the formation or breaking of chemical bonds .
Biochemical pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Acetamides can be involved in a wide range of biochemical pathways, depending on their specific structure and targets .
Pharmacokinetics
In general, the ADME properties of a compound depend on its chemical structure and can greatly influence its bioavailability .
Result of action
The effects would depend on the specific targets and mode of action of the compound .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information, it’s difficult to say how these factors might influence "this compound" .
生化学分析
Biochemical Properties
N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain enzymes, inhibiting their activity and thereby affecting the biochemical pathways they are involved in . This binding can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as altered metabolic activities and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activities or improved cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, depending on its concentration in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular location.
特性
IUPAC Name |
N-methoxy-N-methyl-2-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZZUTVTYANDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B1378739.png)




![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)





